2-(3,4-Dimethoxyphenyl)-1-(6-hydroxy-2H-1,3-benzodioxol-5-yl)ethan-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(3,4-Dimethoxyphenyl)-1-(6-hydroxy-2H-1,3-benzodioxol-5-yl)ethan-1-one is an organic compound that belongs to the class of phenylpropanoids. These compounds are known for their diverse biological activities and are often found in various natural products. The compound’s structure includes a benzodioxole ring and a dimethoxyphenyl group, which contribute to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3,4-Dimethoxyphenyl)-1-(6-hydroxy-2H-1,3-benzodioxol-5-yl)ethan-1-one typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 3,4-dimethoxybenzaldehyde and 6-hydroxy-2H-1,3-benzodioxole.
Condensation Reaction: The key step involves a condensation reaction between the aldehyde group of 3,4-dimethoxybenzaldehyde and the hydroxyl group of 6-hydroxy-2H-1,3-benzodioxole in the presence of a base such as sodium hydroxide.
Purification: The product is then purified using techniques such as recrystallization or column chromatography.
Industrial Production Methods
In an industrial setting, the production of this compound may involve:
Large-Scale Reactors: Utilizing large-scale reactors to carry out the condensation reaction under controlled temperature and pressure conditions.
Automated Purification Systems: Employing automated purification systems to ensure high purity and yield of the final product.
Chemical Reactions Analysis
Types of Reactions
2-(3,4-Dimethoxyphenyl)-1-(6-hydroxy-2H-1,3-benzodioxol-5-yl)ethan-1-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert the carbonyl group to an alcohol.
Substitution: Electrophilic substitution reactions can occur on the aromatic rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Reagents like halogens or nitrating agents can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction may produce alcohols.
Scientific Research Applications
2-(3,4-Dimethoxyphenyl)-1-(6-hydroxy-2H-1,3-benzodioxol-5-yl)ethan-1-one has various scientific research applications, including:
Chemistry: Used as a building block in organic synthesis.
Biology: Studied for its potential biological activities, such as antioxidant and anti-inflammatory properties.
Medicine: Investigated for its potential therapeutic effects in treating diseases.
Industry: Utilized in the production of pharmaceuticals and fine chemicals.
Mechanism of Action
The mechanism of action of 2-(3,4-Dimethoxyphenyl)-1-(6-hydroxy-2H-1,3-benzodioxol-5-yl)ethan-1-one involves:
Molecular Targets: The compound may interact with various enzymes and receptors in the body.
Pathways Involved: It may modulate signaling pathways related to oxidative stress and inflammation.
Comparison with Similar Compounds
Similar Compounds
2-(3,4-Dimethoxyphenyl)-1-(2,3-dihydroxyphenyl)ethan-1-one: Similar structure but with different hydroxylation pattern.
2-(3,4-Dimethoxyphenyl)-1-(4-hydroxyphenyl)ethan-1-one: Similar structure but with a different position of the hydroxyl group.
Uniqueness
2-(3,4-Dimethoxyphenyl)-1-(6-hydroxy-2H-1,3-benzodioxol-5-yl)ethan-1-one is unique due to its specific combination of functional groups, which may confer distinct chemical and biological properties.
Properties
CAS No. |
61243-78-5 |
---|---|
Molecular Formula |
C17H16O6 |
Molecular Weight |
316.30 g/mol |
IUPAC Name |
2-(3,4-dimethoxyphenyl)-1-(6-hydroxy-1,3-benzodioxol-5-yl)ethanone |
InChI |
InChI=1S/C17H16O6/c1-20-14-4-3-10(6-15(14)21-2)5-12(18)11-7-16-17(8-13(11)19)23-9-22-16/h3-4,6-8,19H,5,9H2,1-2H3 |
InChI Key |
GBHIIZJHKCGCQG-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=C(C=C1)CC(=O)C2=CC3=C(C=C2O)OCO3)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.